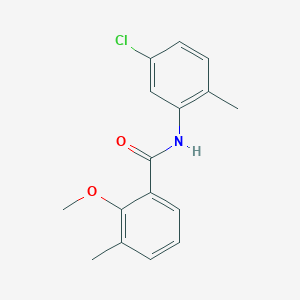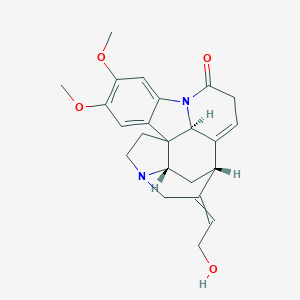![molecular formula C20H19ClF3N3O3 B236627 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells.
Mechanism of Action
TAK-659 selectively inhibits the activity of BTK, a protein kinase that plays a crucial role in B-cell development and activation. BTK is involved in the signaling pathway that leads to the activation of B-cells, which are responsible for producing antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in diseases where B-cell activation is dysregulated, such as autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, TAK-659 has been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it challenging to work with in certain lab experiments.
Future Directions
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with piperazine, followed by the addition of 4-nitrophenyl hydrazine and trifluoroacetic anhydride. The resulting product is then reduced with palladium on carbon to yield TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell activation and proliferation, leading to the suppression of autoimmune responses. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
Product Name |
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide |
|---|---|
Molecular Formula |
C20H19ClF3N3O3 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-30-17-7-2-13(21)12-16(17)18(28)27-10-8-26(9-11-27)15-5-3-14(4-6-15)25-19(29)20(22,23)24/h2-7,12H,8-11H2,1H3,(H,25,29) |
InChI Key |
BMMLMKBQJPUSSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)